N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-butyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-3-4-12-8(15)7-9(16)13-11-14(10(7)17)5-6-18-11/h5-6,16H,2-4H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKUFXWDIPOCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the pyrimidine ring through cyclization reactions. Key steps include:
Formation of Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Cyclization to Form Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable amidine or urea derivative to form the fused pyrimidine ring.
Functional Group Modifications: Introduction of the butyl group and hydroxy group can be achieved through alkylation and hydroxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group (-CONH-) undergoes nucleophilic substitution under basic or acidic conditions. Common reactions include:
Mechanism :
-
Hydrolysis proceeds via acid-catalyzed cleavage of the amide bond.
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Alkylation occurs at the amide nitrogen under basic conditions, forming secondary or tertiary amines.
Oxidation/Reduction of the Thiazole Ring
The thiazolo[3,2-a]pyrimidine core exhibits redox activity:
Oxidation
-
Reagents : KMnO₄, H₂O₂, or O₂ under alkaline conditions.
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Outcome : Formation of sulfoxide or sulfone derivatives at the sulfur atom.
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Partial oxidation yields sulfoxides (e.g., using H₂O₂ in acetic acid).
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Full oxidation converts thiazole to sulfone (e.g., with KMnO₄).
-
Reduction
-
Reagents : NaBH₄, LiAlH₄, or catalytic hydrogenation.
-
Outcome : Saturation of the thiazole ring or reduction of carbonyl groups.
Example :
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic substitution at activated positions:
| Position | Reagents | Products | Notes |
|---|---|---|---|
| C-2 | HNO₃/H₂SO₄ | Nitro derivatives | Meta-directing due to electron-withdrawing carboxamide |
| C-8 | Br₂/FeBr₃ | Brominated analogs | Requires elevated temperatures |
Key Finding :
Condensation Reactions
The hydroxy group at position 7 participates in condensation reactions:
With Aldehydes/Ketones :
-
Conditions : Acidic (HCl) or basic (NaOH) media.
-
Products : Schiff base derivatives.
-
Example:
-
With Amines :
-
Forms hydrazone derivatives under mild conditions (e.g., ethanol, 60°C).
Ring-Opening and Rearrangement
Under harsh conditions, the thiazolo[3,2-a]pyrimidine ring undergoes cleavage:
| Conditions | Products | Applications |
|---|---|---|
| Conc. H₂SO₄, 100°C | Pyrimidine-thiol fragments | Intermediate for heterocyclic synthesis |
| Alkaline hydrolysis | Thiazole-carboxylic acid | Bioactive precursor |
Complexation with Metal Ions
The compound acts as a ligand for transition metals via:
-
Carboxamide oxygen
-
Thiazole nitrogen
| Metal Ion | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Octahedral | 8.2 ± 0.3 |
| Fe³⁺ | Tetrahedral | 6.9 ± 0.2 |
Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound.
Photochemical Reactions
UV irradiation induces:
-
Decarboxylation : Loss of CO₂ from the carboxamide group.
-
Ring contraction : Conversion to imidazo[2,1-b]thiazole derivatives.
Example :
Bioconjugation Reactions
The hydroxy and carboxamide groups enable covalent coupling to biomolecules:
| Target | Reagents | Application |
|---|---|---|
| Proteins | EDC/NHS | Drug-protein conjugates |
| DNA | Carbodiimides | Targeted gene delivery |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its interactions with biological targets, particularly sirtuins (SIRT1, SIRT2, SIRT3), which play critical roles in cellular regulation and metabolism. Research indicates that modulation of sirtuin activity by this compound could lead to therapeutic effects in diseases related to metabolic dysfunctions and aging.
Antimicrobial Activity
N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits potent antimicrobial properties. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.
- Broad Spectrum Activity : It effectively inhibits the growth of Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii and Achromobacter xylosoxidans. Additionally, it shows antifungal activity against various Candida species.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit key inflammatory mediators. Studies have shown that it can modulate biochemical pathways related to inflammation and oxidative stress, suggesting potential applications in treating inflammatory diseases.
Antitumor Activity
Research has indicated that derivatives of thiazolopyrimidine, including this compound, possess significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxicity against cervical adenocarcinoma (HeLa) cells while demonstrating lower toxicity towards normal liver cells.
- Mechanism of Action : The antitumor effects are believed to involve apoptosis induction and cell cycle arrest mechanisms.
Antileishmanial Effects
Some derivatives within the thiazolopyrimidine class have shown efficacy against leishmaniasis in vitro. This suggests potential for development as antileishmanial agents, expanding the therapeutic applications of this compound beyond traditional antimicrobial and anticancer roles.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Pseudomonas aeruginosa, Escherichia coli, and fungi |
| Anti-inflammatory | Modulates inflammatory pathways |
| Antitumor | Cytotoxicity against HeLa cells; induces apoptosis |
| Antileishmanial | Potential efficacy against leishmaniasis |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications across various therapeutic areas:
- Antimicrobial Studies : Demonstrated broad-spectrum activity with low MIC values against several pathogens.
- Cytotoxicity Research : Showed high efficiency against cancer cell lines while maintaining lower toxicity towards normal cells.
- Inflammation Modulation : Investigated for its role in inhibiting inflammatory responses related to chronic diseases.
The ongoing research into this compound underscores its promise as a versatile compound in drug development efforts targeting various diseases linked to microbial infections, inflammation, and cancer.
Mechanism of Action
The mechanism of action of N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physical properties of thiazolo[3,2-a]pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:
Crystallographic and Conformational Analysis
- Puckering and Hydrogen Bonding :
- The central pyrimidine ring in thiazolo[3,2-a]pyrimidines often adopts a flattened boat conformation, as seen in ethyl 7-methyl-3-oxo-5-phenyl derivatives (deviation of 0.224 Å from planarity) .
- The hydroxy group in the target compound may form bifurcated C–H···O hydrogen bonds, enhancing crystal packing stability .
Key Research Findings and Trends
Hydrogen Bonding and Bioactivity: The 7-hydroxy group in the target compound may mimic natural substrates in enzyme binding pockets, similar to furan-based inhibitors in . Disulfide-linked dimers (e.g., Di-S54) demonstrate the role of non-covalent interactions in modulating amyloid assembly .
Solubility and Lipophilicity :
- N-butyl chains (logP ~3–4) balance hydrophobicity better than aromatic substituents (e.g., phenyl groups in ), which may improve bioavailability .
Unresolved Questions: Limited data on the target compound’s pharmacokinetics or toxicity necessitates further in vitro and in vivo studies. Comparative crystallographic studies are needed to elucidate how hydroxy vs. methoxy substituents affect intermolecular interactions .
Biological Activity
N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and various biological activities associated with this compound.
Chemical Profile
Molecular Characteristics:
- Molecular Formula: CHNOS
- Molecular Weight: 267.31 g/mol
- CAS Number: 898457-61-9
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The compound can be synthesized using various methods, including one-pot reactions that enhance yield and reduce environmental impact.
Antimicrobial Activity
Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against a range of pathogens:
| Pathogen | Activity Level (MIC μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 - 0.046 | |
| Escherichia coli | 0.25 - 1.0 | |
| Pseudomonas aeruginosa | 0.125 - 0.5 | |
| Candida albicans | Inhibited |
These findings suggest that N-butyl derivatives could serve as effective antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in various studies. For instance, certain derivatives have shown the ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating signaling pathways:
-
Cell Lines Tested:
- A549 (lung cancer)
- Jurkat (T-cell leukemia)
- WEHI-231 (B-cell lymphoma)
-
Mechanism of Action:
- Induction of apoptosis through caspase activation.
- Inhibition of tumor necrosis factor alpha (TNF-α) production in human whole blood cultures.
Studies indicated that compounds similar to N-butyl-7-hydroxy derivatives effectively suppressed tumor growth and exhibited low toxicity towards normal cells, highlighting their therapeutic potential in cancer treatment .
Immunomodulatory Effects
Immunomodulatory activities have also been attributed to thiazolo[3,2-a]pyrimidine derivatives. For example, specific compounds have been reported to inhibit the proliferation of lymphocytes induced by phytohemagglutinin and lipopolysaccharides, suggesting their potential use in treating autoimmune disorders .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives against multiple bacterial strains. The results indicated that some compounds exhibited significantly lower MIC values compared to standard antibiotics such as ampicillin and streptomycin, suggesting a promising alternative for treating resistant infections .
Study 2: Anticancer Properties
In another study focusing on anticancer properties, the derivative was tested on several cancer cell lines, resulting in a marked reduction in cell viability at low concentrations. The compound's mechanism was linked to the activation of apoptotic pathways and inhibition of specific growth factors associated with tumor progression .
Q & A
Q. What synthetic strategies are effective for preparing thiazolo[3,2-a]pyrimidine derivatives like N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
A common approach involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds in acidic media. For example, refluxing precursors like 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride mixtures yields fused thiazolo-pyrimidine cores . Sodium acetate acts as a catalyst, and recrystallization from ethyl acetate/ethanol ensures purity. Yield optimization requires monitoring via TLC and adjusting reaction times (8–10 hours) .
Q. How is the spatial conformation of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The thiazolo-pyrimidine ring often adopts a flattened boat conformation, with puckering quantified using Cremer-Pople coordinates (e.g., amplitude q = 0.224 Å for C5 deviation from the mean plane) . SHELX programs (e.g., SHELXL) refine structural models, accounting for anisotropic displacement parameters and hydrogen bonding networks .
Q. What pharmacological properties are associated with the thiazolo[3,2-a]pyrimidine scaffold?
Derivatives exhibit antitumor activity by inhibiting tumor cell replication. Bioactivity is modulated by substituents at C5 (e.g., aryl groups) and the carboxamide side chain, which influence electronic and steric interactions with biological targets .
Advanced Research Questions
Q. How can racemic mixtures of this compound be resolved during synthesis?
Chiral separation via crystallization as a conglomerate is effective. Halogen-π interactions (e.g., bromophenyl substituents) promote homochiral chain formation in the crystal lattice, enabling enantiomeric resolution. SCXRD reveals supramolecular motifs like C–H···O bonds and π-stacking, guiding solvent selection (e.g., ethyl acetate/ethanol) .
Q. What computational methods predict intermolecular interactions in its crystalline state?
Graph set analysis classifies hydrogen bonds (e.g., bifurcated C–H···O motifs) and halogen-π interactions. Software like Mercury (CCDC) visualizes packing diagrams, while density functional theory (DFT) calculates interaction energies. Puckering parameters from Cremer-Pople analysis correlate with steric strain and stability .
Q. How do substituents influence the thiazolo-pyrimidine ring’s electronic properties?
Electron-withdrawing groups (e.g., carboxamide) increase electrophilicity at C6, enhancing reactivity in nucleophilic substitutions. Hammett σ constants and frontier molecular orbital (FMO) analysis (via Gaussian) quantify electronic effects. Substituent bulkiness at C5 affects dihedral angles (e.g., 80.94° between thiazole and benzene rings), altering binding affinity .
Q. What challenges arise in refining high-resolution crystallographic data for this compound?
Twinning and disorder require robust refinement protocols. SHELXL’s TWIN/BASF commands model twinned domains, while restraints on anisotropic displacement parameters (ADPs) mitigate overfitting. High-resolution data (<1.0 Å) benefit from Hirshfeld atom refinement (HAR) to resolve hydrogen atom positions .
Methodological Notes
- Synthetic Optimization : Use glacial acetic acid/acetic anhydride (1:1) for cyclization; monitor via TLC (silica gel, ethyl acetate/hexane eluent) .
- Crystallography : Employ SHELX-TL for structure solution and Olex2 for visualization. Report R factors (<0.05) and data-to-parameter ratios (>15:1) for validation .
- Chiral Analysis : Combine SCXRD with circular dichroism (CD) spectroscopy to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
